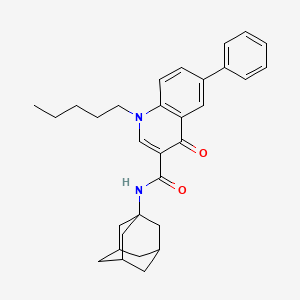
N-(Adamant-1-yl)-4-oxo-1-pentyl-6-phenyl-1,4-dihydroquinoline-3-carboxamide
Overview
Description
COR 170 is a selective inverse agonist of the cannabinoid receptor type 2 (CB2). It is a 4-quinolone-3-carboxylic acid derivative with a molecular formula of C31H36N2O2 and a molecular weight of 468.63 g/mol . This compound has shown potential in research related to inflammation and neuroprotection .
Scientific Research Applications
COR 170 has several scientific research applications:
Chemistry: It is used as a tool compound to study the structure-activity relationships of CB2 receptor ligands.
Biology: COR 170 is used in biological studies to investigate the role of CB2 receptors in various physiological and pathological processes.
Mechanism of Action
COR 170 exerts its effects by selectively binding to and inhibiting the CB2 receptor. This receptor is primarily found in the immune system and is involved in modulating inflammation and immune responses. By acting as an inverse agonist, COR 170 reduces the activity of the CB2 receptor, leading to decreased inflammation and neuroprotection .
Biochemical Analysis
Biochemical Properties
N-(Adamant-1-yl)-4-oxo-1-pentyl-6-phenyl-1,4-dihydroquinoline-3-carboxamide plays a significant role in biochemical reactions, primarily through its interaction with various enzymes and proteins. One of the key interactions is with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. This compound acts as an inhibitor of acetylcholinesterase, thereby increasing the levels of acetylcholine in the synaptic cleft. This interaction is crucial for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer’s disease .
Cellular Effects
This compound exhibits various effects on different types of cells and cellular processes. In neuronal cells, it enhances cholinergic signaling by inhibiting acetylcholinesterase, leading to improved synaptic transmission and cognitive function. Additionally, this compound has been shown to influence cell signaling pathways, including the MAPK/ERK pathway, which is involved in cell growth and differentiation. This compound also affects gene expression by modulating the activity of transcription factors such as NF-κB, which plays a role in inflammation and immune responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The adamantane moiety of the compound provides a hydrophobic interaction with the active site of acetylcholinesterase, while the quinoline derivative forms hydrogen bonds with key amino acid residues. This dual interaction results in the inhibition of the enzyme’s activity. Additionally, this compound can modulate enzyme activity by altering the conformation of the enzyme, leading to changes in its catalytic efficiency .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that this compound maintains its inhibitory effects on acetylcholinesterase, leading to sustained increases in acetylcholine levels. Prolonged exposure to the compound can result in adaptive cellular responses, such as upregulation of acetylcholinesterase expression, which may attenuate its effects over time .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low to moderate doses, the compound effectively inhibits acetylcholinesterase, leading to enhanced cognitive function and improved memory retention. At high doses, this compound can exhibit toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects are likely due to the compound’s interaction with off-target enzymes and proteins, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes are responsible for the oxidative metabolism of the compound, leading to the formation of various metabolites. The metabolic flux of this compound can influence the levels of these metabolites, which may have distinct biological activities. Additionally, the compound’s interaction with cofactors such as NADPH is essential for its metabolic processing .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Within cells, this compound is transported by organic cation transporters and binds to intracellular proteins, facilitating its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with acetylcholinesterase and other target enzymes. Additionally, this compound can be directed to specific organelles, such as the endoplasmic reticulum and mitochondria, through targeting signals and post-translational modifications. These localizations are essential for the compound’s ability to modulate cellular processes and exert its biochemical effects .
Preparation Methods
The synthesis of COR 170 involves the preparation of 4-quinolone-3-carboxylic acid derivatives. The synthetic route typically includes the following steps:
Formation of the quinolone core: This is achieved through a cyclization reaction involving an appropriate aniline derivative and a β-ketoester.
Functionalization of the quinolone core: The quinolone core is then functionalized to introduce the carboxylic acid group at the 3-position.
Introduction of the adamantyl group: The adamantyl group is introduced through a nucleophilic substitution reaction.
Final modifications:
Chemical Reactions Analysis
COR 170 undergoes several types of chemical reactions:
Oxidation: COR 170 can undergo oxidation reactions, particularly at the quinolone core.
Reduction: Reduction reactions can occur at the carbonyl groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, especially for introducing various functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
COR 170 is unique due to its high selectivity for the CB2 receptor over the cannabinoid receptor type 1 (CB1). Similar compounds include:
COR 167: Another CB2 agonist with similar anti-inflammatory and neuroprotective properties.
GW405833: A CB2 receptor partial agonist used in similar research applications.
JWH-133: A selective CB2 receptor agonist with applications in inflammation and neuroprotection research.
COR 170 stands out due to its inverse agonist activity, which differentiates it from other CB2 receptor agonists and partial agonists.
properties
IUPAC Name |
N-(1-adamantyl)-4-oxo-1-pentyl-6-phenylquinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N2O2/c1-2-3-7-12-33-20-27(30(35)32-31-17-21-13-22(18-31)15-23(14-21)19-31)29(34)26-16-25(10-11-28(26)33)24-8-5-4-6-9-24/h4-6,8-11,16,20-23H,2-3,7,12-15,17-19H2,1H3,(H,32,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJISJDTJJYBFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C(=O)C2=C1C=CC(=C2)C3=CC=CC=C3)C(=O)NC45CC6CC(C4)CC(C6)C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S)-4-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carbonyl]amino]-4-oxo-3-(2-propylpentanoylamino)butanoic acid](/img/structure/B1669350.png)

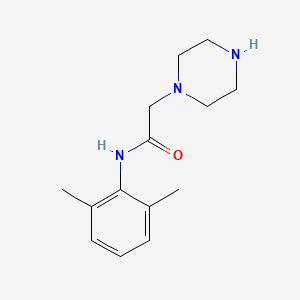

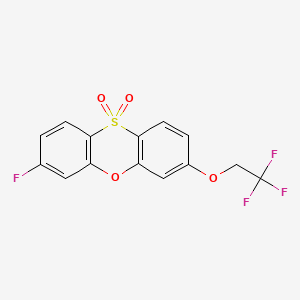
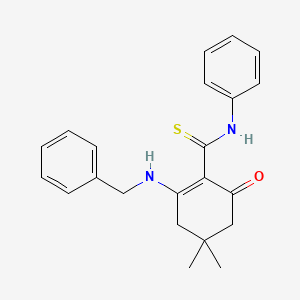
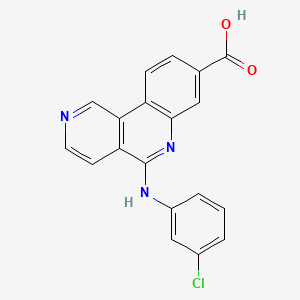

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(piperidin-1-yl)methanone](/img/structure/B1669364.png)
![6a,7,8,9-Tetrahydro-2H-[1,4]dioxino[2',3':4,5]benzo[1,2-e]pyrrolo[2,1-b][1,3]oxazin-11(3H)-one](/img/structure/B1669365.png)
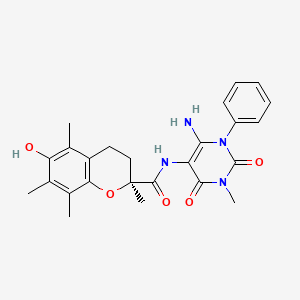
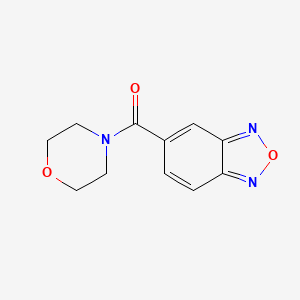
![3H-Indolium, 2-[5-[1-(5-carboxypentyl)-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1-ethyl-3,3-dimethyl-5-sulfo-, inner salt](/img/structure/B1669371.png)
